REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([N+:14]([O-])=O)[C:12]=1[CH3:13])[C:5]([O:7][CH2:8][CH3:9])=[O:6]>C(O)C.[Pd]>[NH2:14][C:11]1[CH:10]=[C:4]([CH:3]=[C:2]([F:1])[C:12]=1[CH3:13])[C:5]([O:7][CH2:8][CH3:9])=[O:6]
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Name
|
|
Quantity
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1.43 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)OCC)C=C(C1C)[N+](=O)[O-]
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Name
|
|
Quantity
|
30 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvents were removed
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Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)OCC)C=C(C1C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |